molecular formula C21H36N8O5 B194545 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol CAS No. 60286-30-8

2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol

Cat. No.: B194545
CAS No.: 60286-30-8
M. Wt: 480.6 g/mol
InChI Key: DFGWFBJKQOLUMD-UHFFFAOYSA-N
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Description

Dipyridamole impurity.

Mechanism of Action

Target of Action

Dipyridamole impurity F, also known as UNII-9HOE8AZZ8G, primarily targets adenosine deaminase and phosphodiesterase . These enzymes play a crucial role in the regulation of adenosine and cyclic adenosine monophosphate (cAMP) levels in the body .

Mode of Action

Dipyridamole impurity F inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP . This results in an increase in cellular cAMP levels, which inhibits platelet function . The elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to platelet aggregation and vasodilation . By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate platelet function . This leads to a reduction in thromboxane A2 activity, a potent platelet aggregator and vasoconstrictor .

Pharmacokinetics

It is known that the bioavailability of dipyridamole, the parent compound, varies and can be improved with a modified extended-release formulation . The biological half-life of Dipyridamole is relatively short, and a uniform level in the blood can be obtained only if the active substance is resorbed continuously .

Result of Action

The inhibition of adenosine deaminase and phosphodiesterase by Dipyridamole impurity F leads to an increase in cAMP levels, which inhibits platelet function and reduces thromboxane A2 activity . This results in antiplatelet and vasodilating effects, making the compound useful in thromboembolic disorders .

Action Environment

The action, efficacy, and stability of Dipyridamole impurity F can be influenced by various environmental factors. For instance, the pH level in the stomach can affect the solubility and absorption of the compound . Furthermore, the compound’s efficacy can be influenced by the presence of other medications, such as statins .

Properties

IUPAC Name

2-[[2,6-bis[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-8-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N8O5/c30-11-4-22-18-16-17(24-20(25-18)28(7-12-31)8-13-32)19(27-5-2-1-3-6-27)26-21(23-16)29(9-14-33)10-15-34/h30-34H,1-15H2,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGWFBJKQOLUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3NCCO)N(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209037
Record name 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60286-30-8
Record name 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060286308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2'',2'''-((4-((2-HYDROXYETHYL)AMINO)-8-(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE-2,6-DIYL)DINITRILO)TETRAETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HOE8AZZ8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Reactant of Route 2
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Reactant of Route 3
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Reactant of Route 4
Reactant of Route 4
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Reactant of Route 5
Reactant of Route 5
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2',2'',2'''-((4-((2-Hydroxyethyl)amino)-8-(piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol

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